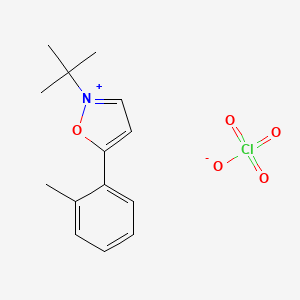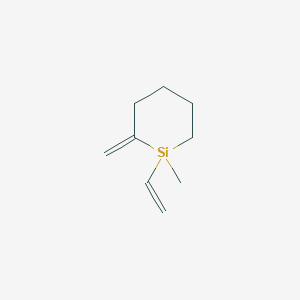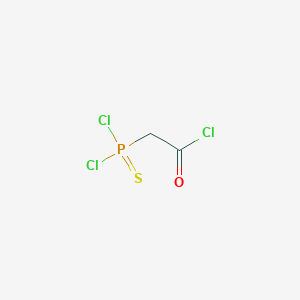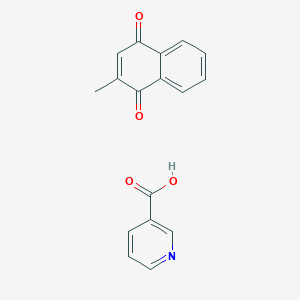
3,3'-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) is a compound belonging to the carbazole family, which is known for its diverse range of biological and photophysical properties.
Vorbereitungsmethoden
The synthesis of 3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) typically involves the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with propane-1,3-diamine. The reaction is carried out in an ethanol solution with a catalytic amount of acetic acid . The reaction conditions are mild, and the product is obtained in high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the 3- and 6-positions of the carbazole nucleus.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acetic acid or palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiproliferative and antitumor activities are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) can be compared with other carbazole derivatives such as:
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
9-ethylcarbazole: A simpler derivative with similar biological activities but less complex structure.
3,3’-(2,2-difluoro-2H-1l3,3,2l4-dioxaborinine-4,6-diyl)bis(9-ethyl-9H-carbazole): A derivative with unique photophysical properties due to the presence of boron and fluorine atoms.
Eigenschaften
CAS-Nummer |
874919-91-2 |
|---|---|
Molekularformel |
C31H30N2 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
9-ethyl-3-[3-(9-ethylcarbazol-3-yl)propyl]carbazole |
InChI |
InChI=1S/C31H30N2/c1-3-32-28-14-7-5-12-24(28)26-20-22(16-18-30(26)32)10-9-11-23-17-19-31-27(21-23)25-13-6-8-15-29(25)33(31)4-2/h5-8,12-21H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
VDZLOUXLTHETNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CCCC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)



![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)
